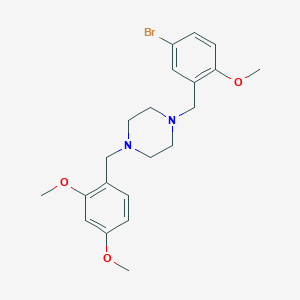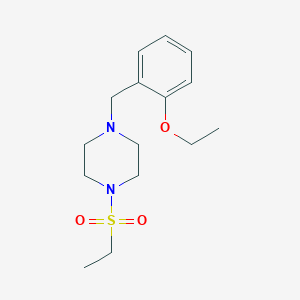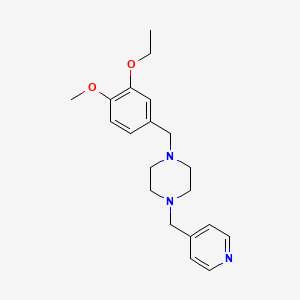![molecular formula C23H22N2O5S B10882326 ethyl 4-[[(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B10882326.png)
ethyl 4-[[(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-[(5-{[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLENE}-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE is a complex organic compound with a unique structure that includes an ethyl ester, a thiazolidinone ring, and a substituted benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(5-{[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLENE}-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a substituted benzaldehyde with thiosemicarbazide under acidic conditions to form the thiazolidinone ring.
Alkylation: The thiazolidinone intermediate is then alkylated with allyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-[(5-{[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLENE}-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Epoxides or diols.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mecanismo De Acción
The mechanism of action of ETHYL 4-[(5-{[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLENE}-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 4-[(5-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLENE}-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE
- ETHYL 4-[(5-{[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLENE}-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE
Uniqueness
ETHYL 4-[(5-{[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLENE}-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE is unique due to the presence of the allyloxy and methoxy groups, which can influence its reactivity and interactions with other molecules. These functional groups can also affect its physical properties, such as solubility and stability.
Propiedades
Fórmula molecular |
C23H22N2O5S |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
ethyl 4-[[(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H22N2O5S/c1-4-12-30-18-11-6-15(13-19(18)28-3)14-20-21(26)25-23(31-20)24-17-9-7-16(8-10-17)22(27)29-5-2/h4,6-11,13-14H,1,5,12H2,2-3H3,(H,24,25,26)/b20-14+ |
Clave InChI |
BYCDJZLBDZLZOT-XSFVSMFZSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OCC=C)OC)/S2 |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC=C)OC)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10882245.png)

![(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10882258.png)


![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882282.png)
![methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B10882307.png)
![2-Phenoxy-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10882309.png)



![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882319.png)
![(E)-7-methyl-5-(5-methylfuran-2-yl)-2-((5-methylfuran-2-yl)methylene)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10882330.png)
![9-ethyl-3-{[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl}-9H-carbazole](/img/structure/B10882333.png)
